Enalapril Maleate
Enalapril Maleate
Enalapril maleate is the maleic acid salt of enalapril. It contains one molecule of maleic acid for each molecule of enalapril. Following oral administration, the ethyl ester group of enalapril is hydrolysed to afford the corresponding carboxylic acid, enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor. Enalapril is thus a prodrug for enalaprilat (which, unlike enalapril, is not absorbed by mouth), and its maleate is used in the treatment of hypertension and heart failure, for reduction of proteinuria and renal disease in patients with nephropathies, and for the prevention of stroke, myocardial infarction, and cardiac death in high-risk patients. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a prodrug. It contains an enalapril.
Enalapril Maleate is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
ENALAPRIL MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.
See also: Enalapril (salt form of); Enalaprilat (related); Enalapril maleate; felodipine (component of) ... View More ...
Enalapril Maleate is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
ENALAPRIL MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.
See also: Enalapril (salt form of); Enalaprilat (related); Enalapril maleate; felodipine (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
76095-16-4
VCID:
VC0007505
InChI:
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
SMILES:
Array
Molecular Formula:
C24H32N2O9
Molecular Weight:
492.5 g/mol
Enalapril Maleate
CAS No.: 76095-16-4
Cat. No.: VC0007505
Molecular Formula: C24H32N2O9
Molecular Weight: 492.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | Enalapril maleate is the maleic acid salt of enalapril. It contains one molecule of maleic acid for each molecule of enalapril. Following oral administration, the ethyl ester group of enalapril is hydrolysed to afford the corresponding carboxylic acid, enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor. Enalapril is thus a prodrug for enalaprilat (which, unlike enalapril, is not absorbed by mouth), and its maleate is used in the treatment of hypertension and heart failure, for reduction of proteinuria and renal disease in patients with nephropathies, and for the prevention of stroke, myocardial infarction, and cardiac death in high-risk patients. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a prodrug. It contains an enalapril. Enalapril Maleate is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow. ENALAPRIL MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA. See also: Enalapril (salt form of); Enalaprilat (related); Enalapril maleate; felodipine (component of) ... View More ... |
|---|---|
| CAS No. | 76095-16-4 |
| Molecular Formula | C24H32N2O9 |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1 |
| Standard InChI Key | OYFJQPXVCSSHAI-QFPUQLAESA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
| Appearance | White to Off-White Solid |
| Melting Point | 143-144.5 143 - 144.5 °C |
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